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Executive Summary

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active
metabolite of the prodrug camostat mesylate.[1][2] It functions as a broad-spectrum serine
protease inhibitor, which has garnered significant interest for its therapeutic potential,
particularly in inhibiting viral entry.[3] This document provides a detailed overview of its
mechanism of action, focusing on the covalent inhibition of key target enzymes like
Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial
reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme
complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics,
relevant experimental protocols, and the application of this mechanism in antiviral strategies.

Introduction to Foy 251 (GBPA) and its Metabolism

Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic
pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases
in the plasma and tissues into its pharmacologically active form, Foy 251 (GBPA).[2][8][6] Foy
251 is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6]
Due to this rapid conversion, Foy 251 is considered the primary driver of the therapeutic effects
observed in vivo.[6][9]
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Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive
forms.

The Covalent Inhibition Mechanism

Foy 251 inhibits serine proteases through a well-defined covalent mechanism. This process
targets the highly conserved catalytic triad (Serine-Histidine-Aspartate) found in the active site
of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and
prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, Foy 251 reversibly binds to the
active site of the target serine protease, such as TMPRSS2.[6] The guanidinium group of the
inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent
Michaelis complex (E:1).[4][12] This initial binding is governed by the equilibrium constant Ki.[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic
Serine residue (e.g., Ser441 in TMPRSSZ2) launches a nucleophilic attack on the carbonyl
carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of
the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4]
[5] This step involves the hydrolysis of Foy 251 and creates a long-lived covalent bond
between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While
highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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